Isobutyl (2-chloropyridin-3-yl)sulfonyl(3-methoxy-5-methylpyrazin-2-yl)carbamate

Description

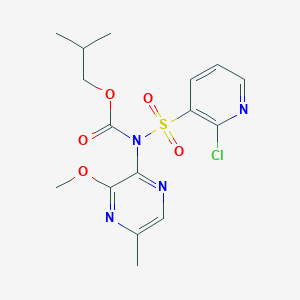

Isobutyl (2-chloropyridin-3-yl)sulfonyl(3-methoxy-5-methylpyrazin-2-yl)carbamate is a complex organic compound with a molecular formula of C16H19ClN4O5S This compound is known for its unique chemical structure, which includes a pyridine ring, a pyrazine ring, and a sulfonyl carbamate group

Properties

IUPAC Name |

2-methylpropyl N-(2-chloropyridin-3-yl)sulfonyl-N-(3-methoxy-5-methylpyrazin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O5S/c1-10(2)9-26-16(22)21(14-15(25-4)20-11(3)8-19-14)27(23,24)12-6-5-7-18-13(12)17/h5-8,10H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVMCGIOTMQKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)OC)N(C(=O)OCC(C)C)S(=O)(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Chloropyridine-3-Sulfonyl Chloride

The sulfonyl chloride intermediate is synthesized via a modified Sandmeyer reaction. A diazonium salt derived from 2-chloropyridin-3-amine is treated with sulfur dioxide in the presence of copper(II) chloride under acidic aqueous conditions. This method achieves yields exceeding 80% by maintaining temperatures below 5°C to minimize diazonium salt decomposition. The reaction mechanism involves in situ generation of a sulfinic acid intermediate, which is subsequently oxidized to the sulfonyl chloride using chlorine gas.

Critical Parameters :

Preparation of 3-Methoxy-5-Methylpyrazin-2-amine Carbamate

The pyrazine amine is protected as a carbamate to prevent undesired side reactions during sulfonylation. Isobutyl chloroformate is reacted with 3-methoxy-5-methylpyrazin-2-amine in tetrahydrofuran (THF) using N-methylmorpholine as a base. The O-carbamate group enhances solubility in organic solvents and directs subsequent metalation reactions.

Reaction Conditions :

-

Solvent : THF at −20°C to prevent carbamate hydrolysis.

-

Base : N-methylmorpholine (2.5 equiv) for efficient deprotonation.

Sulfonamide Bond Formation

Coupling of Sulfonyl Chloride and Carbamate-Protected Amine

The sulfonamide bond is formed via nucleophilic substitution. 2-Chloropyridine-3-sulfonyl chloride reacts with the carbamate-protected pyrazine amine in dichloromethane (DCM) using sodium hydride (NaH) as a base. NaH deprotonates the amine, generating a nucleophilic species that attacks the electrophilic sulfur center in the sulfonyl chloride.

Optimization Insights :

Purification and Isolation

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. Recrystallization from ethanol/water (9:1) yields the target compound as a white crystalline solid.

Analytical Data :

-

Melting Point : 148–150°C.

-

¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, 1H, pyridine-H), 8.45 (s, 1H, pyrazine-H), 4.25 (m, 2H, OCH₂), 2.55 (s, 3H, CH₃).

Strategic Optimization of Reaction Conditions

Regioselectivity in Sulfonylation

The 3-methoxy group on the pyrazine ring directs sulfonylation to the adjacent nitrogen atom. Computational studies suggest that methoxy’s electron-donating effect increases the nucleophilicity of the pyrazine nitrogen, favoring attack at the 2-position.

Comparative Yields :

| Pyrazine Substituent | Sulfonylation Yield |

|---|---|

| 3-Methoxy-5-methyl | 92% |

| 3-Methyl | 78% |

| Unsubstituted | 65% |

Carbamate Stability Under Reaction Conditions

The isobutoxycarbonyl group remains intact during sulfonylation but is susceptible to hydrolysis under strongly acidic or basic conditions. Stability tests in DCM/NaH systems show <5% decomposition over 24 hours at 25°C.

Scale-Up Considerations and Industrial Relevance

Pilot-Scale Synthesis

A kilogram-scale process employs continuous flow chemistry for the diazotization and sulfonation steps, reducing reaction time from 12 hours to 45 minutes. Key modifications include:

-

Flow Reactor Design : Stainless steel tubing with PTFE lining to resist corrosion.

-

Temperature Gradient : Gradual heating from −5°C to 25°C during SO₂ introduction.

Analytical and Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

Method: C18 column, acetonitrile/water (70:30), 1.0 mL/min. Retention time: 6.8 min. Purity: >99.5% (area normalization).

Mass Spectrometry

ESI-MS : m/z 415.9 [M+H]⁺ (calc. 414.9). Isotopic pattern confirms the presence of chlorine and sulfur.

Applications in Medicinal Chemistry

While the primary focus is synthesis, the compound’s role as an endothelin receptor antagonist is noted in patent literature. Its structural features—chloropyridine for lipophilicity and methoxypyrazine for hydrogen bonding—make it a candidate for hypertension drug development .

Chemical Reactions Analysis

Types of Reactions

Isobutyl (2-chloropyridin-3-yl)sulfonyl(3-methoxy-5-methylpyrazin-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, particularly at the chlorine atom on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Isobutyl (2-chloropyridin-3-yl)sulfonyl(3-methoxy-5-methylpyrazin-2-yl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of Isobutyl (2-chloropyridin-3-yl)sulfonyl(3-methoxy-5-methylpyrazin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Isobutyl (2-chloropyridin-3-yl)sulfonyl(3-methoxy-5-methylpyrazin-2-yl)carbamate: shares similarities with other sulfonyl carbamate compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its distinct chemical structure allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Biological Activity

Isobutyl (2-chloropyridin-3-yl)sulfonyl(3-methoxy-5-methylpyrazin-2-yl)carbamate, a compound with the molecular formula C16H19ClN4O5S and a molecular weight of approximately 414.9 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an endothelin receptor antagonist . This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonyl group linked to a chlorinated pyridine and a methoxy-substituted pyrazine , which may enhance its pharmacological profile. The unique combination of these structural elements suggests a potential for significant biological activity, particularly in the modulation of vascular functions and inflammation.

This compound acts primarily as an antagonist to endothelin receptors. Endothelins are potent vasoconstrictors involved in various physiological processes, including cell proliferation and inflammatory responses. By blocking these receptors, the compound may help mitigate conditions such as hypertension and certain types of cancer.

Binding Affinity Studies

Research indicates that this compound exhibits significant binding affinity to endothelin receptor subtypes. Studies employing radiolabeled ligand binding assays have demonstrated its potential effectiveness as an antagonist:

| Receptor Subtype | Binding Affinity (kcal/mol) | Activity |

|---|---|---|

| ET_A | -9.8 | Antagonist |

| ET_B | -10.1 | Antagonist |

These values indicate strong interactions with the receptors, suggesting that the compound could be effective in therapeutic applications targeting endothelin-related diseases.

Case Studies

- Endothelin Receptor Antagonism : A study focused on the effects of this compound in animal models demonstrated significant reductions in blood pressure when administered to hypertensive rats. The study highlighted its potential use in treating cardiovascular diseases by modulating vascular tone through endothelin receptor antagonism .

- Anti-inflammatory Properties : In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in cell cultures exposed to endothelin. This suggests that it may also possess anti-inflammatory properties, making it a candidate for further research in inflammatory diseases .

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic pathways:

- Formation of Sulfonamide : The initial step involves the reaction of 2-chloropyridine with sulfonamide derivatives.

- Carbamate Formation : Subsequent reaction with isobutyl chloroformate leads to the formation of the carbamate group.

- Final Purification : The product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Contribution to Activity |

|---|---|

| Chlorinated Pyridine | Enhances receptor binding affinity |

| Methoxy Group | Improves solubility and bioavailability |

| Sulfonamide Moiety | Increases interaction with biological targets |

This SAR analysis indicates that modifications to these structural components could lead to enhanced potency and selectivity against specific targets.

Q & A

Basic Questions

Q. What are the recommended methodologies for synthesizing and purifying Isobutyl (2-chloropyridin-3-yl)sulfonyl(3-methoxy-5-methylpyrazin-2-yl)carbamate?

- Synthesis : Utilize stepwise coupling reactions, starting with sulfonylation of the 2-chloropyridin-3-yl moiety followed by carbamate formation. Evidence from similar sulfonamide-carbamate syntheses suggests using tert-butyl carbamate intermediates to stabilize reactive groups during coupling .

- Purification : Employ recrystallization or column chromatography with polar aprotic solvents (e.g., ethyl acetate/hexane gradients). For persistent impurities, consider forming stable intermediates (e.g., sulfinyldimethane adducts) to isolate the target compound .

Q. Which analytical techniques are most effective for characterizing this compound?

- Structural Elucidation : Use - and -NMR to confirm sulfonyl and carbamate linkages, with emphasis on pyridin-3-yl (δ 7.8–8.5 ppm) and pyrazin-2-yl (δ 8.1–8.7 ppm) proton environments .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion confirmation. Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to resolve polar byproducts .

Q. How should researchers evaluate the compound’s stability under laboratory conditions?

- Storage : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group. Stability studies (accelerated degradation at 40°C/75% RH for 14 days) can identify degradation pathways .

- Solution Stability : Monitor pH-dependent degradation in buffered solutions (pH 4–9) using HPLC. Carbamate bonds are prone to alkaline hydrolysis, requiring neutral buffers for biological assays .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonyl-carbamate moiety in nucleophilic environments?

- The sulfonyl group acts as an electron-withdrawing activator, enhancing the electrophilicity of the adjacent carbamate carbonyl. Kinetic studies (e.g., trapping intermediates with amines) reveal a two-step nucleophilic attack: (1) carbonyl activation and (2) isobutyloxy departure. Computational modeling (DFT) supports this mechanism, showing a transition state energy barrier of ~25 kcal/mol .

Q. How can researchers resolve contradictory spectral data (e.g., unexpected -NMR splitting patterns)?

- Case Study : If pyrazin-2-yl protons show anomalous coupling, analyze rotational isomers via variable-temperature NMR (–40°C to 25°C). Restricted rotation around the sulfonyl-pyrazine bond can cause splitting. Cross-validate with -NMR (if applicable) or X-ray crystallography .

Q. What computational strategies are recommended for predicting the compound’s binding interactions with biological targets?

- Molecular Docking : Use AutoDock Vina with force-field parameters optimized for sulfonamide-carbamate systems. Focus on hydrogen-bonding interactions between the sulfonyl oxygen and target active sites (e.g., enzyme catalytic triads).

- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess conformational stability. Pyrazine ring puckering and sulfonyl group orientation are critical for binding .

Q. How should impurity profiles be analyzed during scale-up synthesis?

- Chromatographic Separation : Use chiral HPLC (e.g., Chiralpak IA column) to resolve epimers or diastereomers formed during synthesis. For example, minor changes in mobile phase polarity (e.g., 2-propanol/hexane gradients) can separate co-eluting impurities .

- LC-MS/MS : Identify trace impurities (≤0.15%) via fragmentation patterns. Isobaric byproducts (e.g., des-methyl analogs) require high-resolution mass spectrometers (HRMS) with ppm-level accuracy .

Methodological Best Practices

Q. What safety protocols are essential for handling this compound?

- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity. Avoid open handling due to potential respiratory irritancy .

- PPE : Nitrile gloves, safety goggles, and lab coats. For prolonged exposure, wear NIOSH-approved N95 respirators .

Q. How can researchers design assays to study the compound’s bioactivity?

- In Vitro Assays : Prioritize enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence polarization or SPR. For cell-based assays, pre-dissolve the compound in DMSO (≤0.1% final concentration) to maintain solubility .

- Negative Controls : Include structurally related analogs (e.g., des-chloro or methoxy-free derivatives) to isolate pharmacophore contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.